N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)-2,2-dimethylpropane-1,3-diamine
Overview
Description
“N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 340018-25-9. It has a molecular weight of 225.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O2S/c10-5-6-11-9-7-3-1-2-4-8 (7)15 (13,14)12-9/h1-4H,5-6,10H2, (H,11,12). The InChI key is VJWYGEVHEKWEQZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is stored at temperatures between 28 C. It has a molecular weight of 225.27 .Scientific Research Applications
Matrix-Isolation FTIR and Structural Reactivity
In a study on amino-substituted derivatives of saccharin, including N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-N-methyl amine and N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-N,N-dimethyl amine, researchers investigated their molecular structure and vibrational properties. Through matrix-isolation FTIR spectroscopy and theoretical calculations, the study revealed insights into the conformers' stability and structural preferences, highlighting the effect of the saccharyl ring on the C–N bond lengths and discussing the compounds' reactivity towards nucleophiles. The structural features observed were linked to the reactivity exhibited by the compounds, providing valuable information for further chemical synthesis and application development (Almeida et al., 2009).
Synthesis and Evaluation as Antimicrobial Agents
A study on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, including the use of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine, explored their potential as antimicrobial and anti-inflammatory agents. By employing a multi-component cyclo-condensation reaction technique in aqueous media, researchers successfully synthesized a series of compounds and evaluated their anti-bacterial and antifungal activities, with some showing promising results. This research opens avenues for the development of new pharmaceuticals based on this chemical framework (Kendre et al., 2015).
Electrochemical and Chemical Oxidation Studies
The electrochemical generation and reactivity of unstable nitrogen species derived from cyclic and open-chain diamines, including this compound, were examined to understand intramolecular N,N-coupling reactions. This research provided insights into the formation of cyclic hydrazine derivatives and their potential applications in synthesizing complex organic compounds. The findings offer a deeper understanding of the electrochemical behavior of these diamines, contributing to advancements in organic synthesis methodologies (Fuchigami et al., 1980).
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,7-13)8-14-11-9-5-3-4-6-10(9)18(16,17)15-11/h3-6H,7-8,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBIUGYTSUWBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN=C1C2=CC=CC=C2S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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